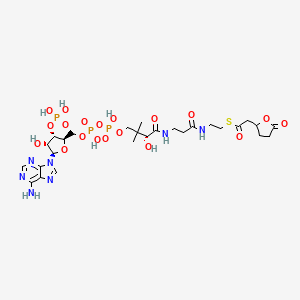

5-oxo-furan-2-acetyl-CoA

Descripción

Propiedades

Fórmula molecular |

C27H42N7O19P3S |

|---|---|

Peso molecular |

893.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(5-oxooxolan-2-yl)ethanethioate |

InChI |

InChI=1S/C27H42N7O19P3S/c1-27(2,22(39)25(40)30-6-5-16(35)29-7-8-57-18(37)9-14-3-4-17(36)50-14)11-49-56(46,47)53-55(44,45)48-10-15-21(52-54(41,42)43)20(38)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-15,20-22,26,38-39H,3-11H2,1-2H3,(H,29,35)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t14?,15-,20-,21-,22+,26-/m1/s1 |

Clave InChI |

NTLIHRNVJLBCQK-FOLKQPSDSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4CCC(=O)O4)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CCC(=O)O4)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 5-oxo-furan-2-acetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of 5-oxo-furan-2-acetyl-CoA. Due to the limited availability of specific experimental data for this molecule, this guide also presents information on related furanone compounds and general methodologies applicable to its study. This approach aims to equip researchers with the foundational knowledge and technical insights necessary for further investigation and potential applications in drug development.

Chemical Structure of this compound

This compound is a thioester derivative of coenzyme A, featuring a 5-oxo-2-furanacetic acid moiety. The molecule consists of a central furanone ring, which is a five-membered heterocyclic compound containing one oxygen atom and a ketone group. This furanone core is linked via an acetyl group to the thiol of coenzyme A. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The thioester bond is a high-energy bond, making this compound a potentially reactive acyl group donor in biochemical reactions.

Below is a DOT script representation of the chemical structure of this compound.

Physicochemical Data

| Property | Value | Reference Compound |

| Solubility in water | 0.315 g/mL (at 25°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |

| LogD (water) | -0.133 (at 20°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |

| LogP (0.1 M phosphate (B84403) buffer) | 0.95 (at 20°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |

| pKa | 8.56 (at 20°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |

Note: These values should be used as approximations. The presence of the large, polar Coenzyme A moiety in this compound will significantly influence its overall physicochemical properties, likely increasing its water solubility and altering its partitioning behavior compared to smaller furanone derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound have not been specifically described. However, general methods for the synthesis of acyl-CoA thioesters and the analysis of furanone compounds can be adapted.

The synthesis of this compound would likely proceed via the activation of a carboxylic acid precursor, 5-oxo-furan-2-acetic acid, followed by its reaction with Coenzyme A. A common method for the synthesis of acyl-CoA thioesters involves the formation of an activated intermediate, such as an acyl-imidazole, which then reacts with the thiol group of Coenzyme A.

Workflow for a potential synthesis:

The quantification of furanone compounds in biological matrices can be challenging due to their potential polarity and instability.[1][2] Methods combining derivatization with chromatographic separation are often employed.

Example Protocol: Quantification of Furaneol using SPME-GC/MS [1][2]

-

Derivatization: The furanone is reacted with a derivatizing agent (e.g., pentafluorobenzyl bromide) in a basic solution at an elevated temperature. This step increases the stability and volatility of the analyte.

-

Extraction: The derivatized furanone is extracted from the sample matrix using solid-phase microextraction (SPME).

-

Analysis: The extracted derivative is then analyzed by gas chromatography-mass spectrometry (GC/MS) for separation and quantification.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally labile furanone derivatives, or for acyl-CoA compounds in general, reversed-phase HPLC with UV or mass spectrometric detection is a suitable analytical technique.

Workflow for Furanone Quantification:

Potential Signaling Pathways and Biological Roles

While a specific signaling pathway for this compound has not been elucidated, furanones as a class of compounds are known to be involved in cell-to-cell communication, particularly in bacteria, a process known as quorum sensing.[3][4] Halogenated furanones produced by the red alga Delisea pulchra are well-documented inhibitors of quorum sensing in Gram-negative bacteria.[3] They are structural mimics of N-acyl homoserine lactones (AHLs), which are common signaling molecules in these bacteria. By binding to the AHL receptor proteins, furanones can disrupt the signaling cascade that regulates gene expression for virulence factors and biofilm formation.[5]

Given its furanone core, it is plausible that this compound or its derivatives could play a role in similar signaling pathways, potentially acting as an agonist or antagonist of a cellular receptor.

Conceptual Signaling Pathway: Furanone-Mediated Quorum Sensing Inhibition

Conclusion and Future Directions

This compound is an intriguing molecule at the intersection of furanone chemistry and coenzyme A metabolism. While its precise biological role and properties remain to be fully characterized, its structure suggests potential involvement in metabolic pathways as an acyl donor and in cellular signaling, possibly analogous to other bioactive furanones. For drug development professionals, the furanone scaffold is a promising starting point for the design of novel therapeutics, particularly anti-infective agents that target bacterial communication.

Future research should focus on:

-

Chemical Synthesis and Characterization: Development of a robust synthetic route to produce sufficient quantities of this compound for detailed study, including full spectroscopic characterization (NMR, MS, IR).

-

Biochemical and Cellular Assays: Investigation of its stability in biological media and its potential as a substrate or inhibitor for enzymes involved in acyl-CoA metabolism.

-

Signaling Pathway Elucidation: Screening for its ability to modulate known signaling pathways, such as quorum sensing in bacteria or other receptor-mediated pathways in eukaryotic cells.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and related compounds for both fundamental biological understanding and therapeutic applications.

References

- 1. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metabolic Fate of Furan Derivatives: A Technical Guide to the 2-Furoyl-CoA Pathway

Introduction

This technical guide provides a comprehensive overview of the metabolic pathways involved in the degradation of furan (B31954) derivatives, with a central focus on the key intermediate, 2-furoyl-CoA. It is important to note that a thorough search of the scientific literature did not yield any information on a metabolite with the specific name "5-oxo-furan-2-acetyl-CoA" or its discovery in metabolic pathways. The CAS number associated with this name (359868-77-2) is listed by chemical suppliers but does not appear in published metabolic research.[1][2][3][4][5] It is plausible that the intended compound of interest is a related intermediate in the well-documented metabolism of furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), which proceeds through 2-furoyl-CoA and its hydroxylated derivatives. This guide will delve into the established scientific knowledge surrounding this pathway, providing researchers, scientists, and drug development professionals with a detailed understanding of the enzymatic processes, experimental methodologies, and quantitative data available.

Metabolic Pathway of Furfural and HMF Degradation

Several microorganisms, particularly bacteria such as Pseudomonas putida and Cupriavidus basilensis, have been shown to aerobically degrade furfural and HMF.[6][7][8][9][10] The central pathway for the metabolism of these furanic compounds converges on the formation of 2-furoic acid, which is then activated to its coenzyme A thioester, 2-furoyl-CoA.[8][10][11] This intermediate is a critical juncture, leading to the opening of the furan ring and subsequent entry into central metabolism.

The key enzymatic steps in the conversion of furfural to intermediates of the tricarboxylic acid (TCA) cycle are outlined below:

-

Oxidation of Furfural to 2-Furoic Acid: Furfural is initially oxidized to 2-furoic acid. This reaction can be catalyzed by various dehydrogenases.[6][8][10]

-

Activation to 2-Furoyl-CoA: 2-furoic acid is then ligated to coenzyme A in an ATP-dependent reaction to form 2-furoyl-CoA. This step is catalyzed by 2-furoyl-CoA synthetase.[9][11]

-

Hydroxylation of 2-Furoyl-CoA: The furan ring of 2-furoyl-CoA is hydroxylated at the C5 position by the enzyme 2-furoyl-CoA dehydrogenase, yielding S-(5-hydroxy-2-furoyl)-CoA.[8][10][12]

-

Ring Opening and Further Metabolism: The S-(5-hydroxy-2-furoyl)-CoA intermediate is unstable and undergoes further enzymatic reactions, leading to the opening of the furan ring and the formation of 2-oxoglutarate, which can then enter the TCA cycle.[8][11]

The metabolic pathway for HMF degradation also converges with the furfural pathway. HMF is first oxidized to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid, feeding into the same subsequent steps.[8][10]

Quantitative Data

The following table summarizes quantitative data related to the enzymes and metabolites involved in the 2-furoyl-CoA pathway.

| Parameter | Organism/Enzyme | Value | Reference |

| Enzyme Activity | |||

| 2-Furoyl-CoA Dehydrogenase | Pseudomonas putida F2 | Specific activity not reported, but purification and properties described. | [12] |

| Metabolite Consumption/Production | |||

| Oxygen consumption for 2-furoate oxidation | Pseudomonas F2 | 2.5 µmoles of oxygen / µmole of substrate | [11] |

| 2-Oxoglutarate formation from 2-furoate | Pseudomonas F2 (in presence of arsenite) | 0.86 µmole / µmole of 2-furoate | [11] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies derived from the cited literature for key experiments in the study of the 2-furoyl-CoA pathway.

Protocol 1: Purification of 2-Furoyl-Coenzyme A Hydroxylase (Pseudomonas putida F2)

This protocol is based on the work of Kitcher et al. (1972).[12]

1. Cell Growth and Extraction:

- Pseudomonas putida F2 is grown in a mineral salts medium with 2-furoic acid as the sole carbon source.

- Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate (B84403) buffer).

- Cell-free extracts are prepared by sonication or French press, followed by centrifugation to remove cell debris.

2. Streptomycin (B1217042) Sulphate Precipitation:

- A solution of streptomycin sulphate is added to the cell-free extract to precipitate nucleic acids.

- The mixture is centrifuged, and the supernatant is collected.

3. Ammonium (B1175870) Sulphate Fractionation:

- The supernatant is subjected to fractional precipitation with ammonium sulphate. The protein fraction precipitating between specified saturation levels (e.g., 40-60%) is collected by centrifugation.

4. Column Chromatography:

- The protein pellet is redissolved in buffer and applied to a series of chromatography columns for further purification.

- DEAE-cellulose chromatography: The protein is eluted with a salt gradient (e.g., NaCl).

- Sephadex G-200 gel filtration: This step separates proteins based on size.

- Hydroxyapatite chromatography: The final purification step, with elution using a phosphate gradient.

5. Enzyme Activity Assay:

- The activity of 2-furoyl-CoA hydroxylase is measured spectrophotometrically by following the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol) in the presence of 2-furoyl-CoA.

Protocol 2: Identification of Metabolites from 2-Furoic Acid Oxidation

This protocol is based on the methods described by Trudgill (1969).[11]

1. Cell Incubation:

- Washed cell suspensions of Pseudomonas F2 are incubated with 2-furoic acid in a phosphate buffer.

- For trapping intermediates, metabolic inhibitors like sodium arsenite can be added.

2. Sample Preparation:

- At various time points, aliquots of the cell suspension are taken, and the reaction is stopped (e.g., by adding acid).

- The samples are centrifuged to remove cells, and the supernatant is collected for analysis.

3. Chromatographic Analysis:

- The supernatant is analyzed by paper chromatography or thin-layer chromatography (TLC) to separate the metabolites.

- Known standards of suspected intermediates (e.g., 2-oxoglutarate) are run alongside the samples for comparison.

4. Metabolite Identification:

- The separated spots on the chromatogram are visualized (e.g., using specific spray reagents).

- For confirmation, the spots can be eluted and subjected to further analysis, such as mass spectrometry.

- For keto acids like 2-oxoglutarate, derivatization with 2,4-dinitrophenylhydrazine (B122626) can be used for quantification.

Visualizations

The following diagrams illustrate the metabolic pathway and a general experimental workflow.

Caption: Aerobic degradation pathway of furfural to the TCA cycle intermediate 2-oxoglutarate.

Caption: A generalized experimental workflow for the purification and analysis of enzymes and metabolites.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound MedChemExpress (MCE) [chembk.com]

- 3. 丁香通-异常行为检测 [biomart.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound-参数-MedChemExpress (MCE) [antpedia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) [aimspress.com]

- 9. researchgate.net [researchgate.net]

- 10. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The metabolism of 2-furoic acid by Pseudomanas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-furoyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

Uncharted Territory: The Elusive 5-oxo-furan-2-acetyl-CoA Biosynthetic Pathway in Bacteria

Despite a comprehensive search of available scientific literature, a biosynthetic pathway specifically designated as the "5-oxo-furan-2-acetyl-CoA biosynthetic pathway" in bacteria could not be identified. This suggests that such a pathway may be novel, exceptionally rare, or known under a different nomenclature that does not correspond to the queried terms. The compound "this compound" itself is listed in chemical supplier databases, but its natural biological synthesis in bacteria remains uncharacterized in the public domain.

While the direct pathway remains elusive, this guide will explore related areas of bacterial metabolism, including the biosynthesis of furan-containing molecules and the central role of acetyl-CoA, to provide a foundational context for researchers, scientists, and drug development professionals. This exploration may offer insights into potential, yet undiscovered, metabolic routes.

Furan (B31954) Fatty Acid Biosynthesis: A Potential Model for Furan Ring Formation

While not directly involving this compound, the biosynthesis of furan fatty acids (FuFAs) in certain bacteria, such as Rhodobacter sphaeroides and Rhodopseudomonas palustris, provides a well-documented example of how bacteria synthesize a furan ring.[1][2] This pathway acts on pre-existing fatty acyl chains of phospholipids.[1][2]

A key intermediate in this process is a methylated diunsaturated fatty acid.[1][2] The oxygen atom incorporated into the furan ring is derived from molecular oxygen (O₂).[1] This intricate process involves a series of enzymatic modifications to a lipid-bound substrate.

Hypothetical Relationship: It is conceivable that a pathway leading to a 5-oxo-furan structure could involve the oxidation of a furan ring precursor, analogous to the oxygen-dependent step in FuFA synthesis. However, the incorporation of an acetyl-CoA moiety at the 2-position and the formation of a 5-oxo group would necessitate a distinct set of enzymatic machinery yet to be discovered.

The Centrality of Acetyl-CoA in Bacterial Metabolism

Acetyl-CoA is a pivotal metabolite in bacteria, serving as a central hub for numerous biosynthetic and energy-generating pathways. It is the primary building block for the synthesis of fatty acids, polyketides, and isoprenoids. Given its high reactivity and central metabolic role, any pathway involving an acetyl-CoA derivative would be tightly regulated and integrated into the cell's overall metabolic network.

Potential Avenues for Discovery and Research

The absence of a defined "this compound biosynthetic pathway" presents an exciting opportunity for new scientific discovery. Researchers interested in this area could consider the following approaches:

-

Metabolomic Screening: Untargeted metabolomic analysis of diverse bacterial species, particularly those known for unique secondary metabolite production, could lead to the identification of this compound or related intermediates.

-

Genome Mining: Bioinformatic approaches could be employed to search for gene clusters encoding enzymes with predicted functionalities that could catalyze the formation of a 5-oxo-furan ring and its subsequent ligation to coenzyme A.

-

Enzymatic Assays: In vitro characterization of candidate enzymes, such as oxygenases, dehydrogenases, and CoA ligases, could help to elucidate the individual steps of a potential pathway.

Logical Relationship Diagram: Hypothetical Precursors to a Furan Ring

While a definitive pathway for this compound cannot be provided, the following diagram illustrates a generalized and hypothetical logical relationship for the formation of a furan ring from a linear precursor, drawing parallels from known furan fatty acid biosynthesis.

Caption: Hypothetical steps in bacterial furan ring formation.

References

The Pivotal Role of Furan-2-Carboyl-CoA in Bacterial Furan Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954) and its derivatives are heterocyclic organic compounds that are prevalent in the environment and are generated during the thermal processing of food. While the mammalian metabolism of furan often leads to toxic and carcinogenic intermediates, certain microorganisms have evolved sophisticated pathways to utilize furans as a source of carbon and energy. A key intermediate in the bacterial degradation of furan-containing compounds, particularly furfural (B47365), is 2-furoic acid. The activation of 2-furoic acid to its coenzyme A (CoA) thioester, 2-furoyl-CoA, marks a critical step in channeling this compound into central metabolism. This technical guide provides a comprehensive overview of the role of CoA-activated intermediates in the bacterial metabolism of furan, with a focus on the pathway involving the subsequent modification of the furan ring. While direct evidence for "5-oxo-furan-2-acetyl-CoA" as a distinct metabolite is limited in the current scientific literature, this guide will focus on the closely related and well-documented pathway involving 2-furoyl-CoA and its hydroxylated derivatives, which is likely the subject of interest.

The Central Role of 2-Furoyl-CoA in Furan Degradation

In aerobic bacteria such as Pseudomonas putida, the degradation of furfural, a common derivative of furan, commences with its oxidation to 2-furoic acid.[1] For 2-furoic acid to be further metabolized, it must first be activated by its ligation to coenzyme A, a common strategy in the metabolism of carboxylic acids. This reaction is catalyzed by a specific synthetase, yielding 2-furoyl-CoA.[1][2] The formation of this thioester bond increases the reactivity of the carboxyl group, priming the molecule for subsequent enzymatic transformations.

The metabolic fate of 2-furoyl-CoA is a critical juncture in the degradation pathway. A key enzymatic step involves the hydroxylation of the furan ring at the C5 position. This reaction is catalyzed by 2-furoyl-CoA dehydrogenase, a molybdoenzyme, which converts 2-furoyl-CoA into 5-hydroxy-2-furoyl-CoA.[3] This hydroxylation is a crucial step that prepares the furan ring for cleavage and subsequent entry into central metabolic pathways, ultimately leading to intermediates like 2-oxoglutarate.[2][4][5]

Quantitative Data on Furan Metabolism

| Organism | Substrate | Product | Conversion Rate/Yield | Reference |

| Pseudomonas putida KT2440 | Furfural (50 mM) | 2-Furoic Acid | 49.2% conversion, 38.7% yield | [3] |

| Pseudomonas putida F2 | 2-Furoic Acid | 2-Oxoglutarate | 0.86 µmol of 2-oxoglutarate per µmol of 2-furoate | [2] |

Experimental Protocols

Whole-Cell Bioconversion of Furfural to 2-Furoic Acid

This protocol is adapted from studies on Pseudomonas putida.[3]

1. Cell Cultivation and Preparation:

-

Cultivate Pseudomonas putida in a suitable growth medium.

-

For induction of the relevant enzymes, furanic compounds like furfural or 5-hydroxymethylfurfural (B1680220) (HMF) can be added to the culture medium during cultivation.[3]

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer).

-

Resuspend the cell pellet in the reaction buffer to a desired concentration (e.g., 10.5 g/L dry cell weight).[3]

2. Bioconversion Reaction:

-

Set up the reaction mixture in a suitable vessel (e.g., shake flask). The mixture should contain the cell suspension, the substrate (e.g., 50 mM furfural), and a buffer (e.g., 200 mM phosphate buffer, pH 6.0).[3]

-

To neutralize the 2-furoic acid produced, a buffering agent like CaCO₃ (e.g., 25 mM) can be added.[3]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm).[3]

3. Sample Analysis:

-

At regular intervals, withdraw samples from the reaction mixture.

-

Centrifuge the samples to remove the cells.

-

Analyze the supernatant for the concentration of the substrate (furfural) and the product (2-furoic acid) using High-Performance Liquid Chromatography (HPLC).

Enzymatic Assay for 2-Furoyl-CoA Synthetase Activity

This protocol is based on the principle of detecting the formation of 2-furoyl-CoA.[2]

1. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl)

-

2-furoic acid (substrate)

-

ATP

-

Coenzyme A

-

MgCl₂

-

Hydroxylamine (B1172632) (for the hydroxamate assay)

-

Enzyme extract (cell-free supernatant)

-

2. Assay Principle (Hydroxamate Method):

-

The 2-furoyl-CoA formed reacts with hydroxylamine to produce 2-furoylhydroxamic acid.

-

The formation of the hydroxamic acid can be measured spectrophotometrically after the addition of an acidic ferric chloride solution, which forms a colored complex.

3. Procedure:

-

Incubate the reaction mixture at a specific temperature.

-

Stop the reaction by adding trichloroacetic acid.

-

Centrifuge to remove precipitated protein.

-

Add acidic ferric chloride to the supernatant and measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Quantify the amount of 2-furoylhydroxamic acid formed by comparing with a standard curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Bacterial degradation pathway of furfural via 2-furoyl-CoA.

Caption: Experimental workflow for studying furan metabolism.

Conclusion

The bacterial metabolism of furan derivatives, particularly through the 2-furoyl-CoA pathway, represents a significant area of research with implications for bioremediation and the production of value-added chemicals from biomass. While the specific molecule "this compound" remains elusive in the current body of scientific literature, the well-characterized pathway involving the activation of 2-furoic acid to 2-furoyl-CoA and its subsequent hydroxylation provides a robust framework for understanding how microorganisms degrade these challenging compounds. Further research into the enzymology and regulation of this pathway will undoubtedly uncover new opportunities for biotechnological applications and enhance our understanding of microbial metabolic diversity. This guide serves as a foundational resource for professionals engaged in the study of furan metabolism and the development of novel therapeutics and industrial processes.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. The metabolism of 2-furoic acid by Pseudomanas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and transcriptional profiling of Pseudomonas putida genes involved in furoic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of furan-2-carboxylate to 2-oxoglutarate by Pseudomonas putida F2: studies of enzymology and electron transport - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Exploration of the Putative Biological Functions of 5-oxo-furan-2-acetyl-CoA

Disclaimer: The biological functions, metabolic pathways, and physiological relevance of 5-oxo-furan-2-acetyl-CoA have not been established in the peer-reviewed scientific literature. This document presents a hypothetical exploration of its potential role based on its chemical structure and established principles of furan (B31954) and acetyl-CoA metabolism. All pathways, experimental designs, and discussions regarding its function are theoretical and intended to serve as a framework for future research.

Introduction

This compound is a molecule of interest due to its hybrid structure, combining a furanone core, characteristic of various natural products and xenobiotic metabolites, with an acetyl-coenzyme A (acetyl-CoA) thioester, a central hub in cellular metabolism. While direct evidence for its existence and function in biological systems is currently lacking, its structure suggests a potential role as an intermediate in the catabolism of furan-containing compounds. This guide will explore the hypothetical metabolic pathways that could lead to its formation, its potential downstream fates, and the experimental approaches required to validate these hypotheses.

Hypothetical Metabolic Origin and Synthesis

The formation of this compound in a biological system would likely proceed in two major stages: the generation of its carboxylic acid precursor, (4,5-dihydro-5-oxofuran-2-yl)-acetic acid, from a parent furan compound, followed by its activation to a CoA thioester.

Putative Formation of (4,5-dihydro-5-oxofuran-2-yl)-acetic acid

Furan-containing xenobiotics are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] This process often involves oxidation of the furan ring to form highly reactive intermediates, such as epoxides or cis-enediones.[1] These electrophilic species can be detoxified or further metabolized. A hypothetical pathway from a generic 2-substituted furan to (4,5-dihydro-5-oxofuran-2-yl)-acetic acid could involve initial oxidation and ring opening, followed by further enzymatic modifications to yield the stable carboxylic acid.

Caption: Hypothetical pathway for the formation of the precursor acid.

Activation to this compound

The conversion of a carboxylic acid to its corresponding CoA thioester is a fundamental biochemical reaction. This ATP-dependent activation is typically catalyzed by a member of the acyl-CoA synthetase (ACS) or ligase family of enzymes. These enzymes are known to have broad substrate specificity, making it plausible that a xenobiotic metabolite like (4,5-dihydro-5-oxofuran-2-yl)-acetic acid could serve as a substrate.

Caption: Enzymatic activation of the precursor acid to its CoA ester.

Putative Biological Fate and Significance

Assuming its formation, this compound would be an activated intermediate poised for further metabolic transformation. Its fate would determine its biological impact.

-

Catabolism for Energy Production: The molecule could be a substrate for a series of catabolic enzymes that ultimately break it down into smaller components that can enter central carbon metabolism. For instance, further enzymatic cleavage could yield acetyl-CoA and a C4 fragment, which could potentially be converted to intermediates of the citric acid cycle (e.g., succinate (B1194679) or fumarate). This would represent a complete detoxification and energy-yielding pathway.

-

Metabolic Dead-End or Excretion: Alternatively, this compound might not be a substrate for downstream enzymes. In this scenario, it could accumulate, potentially be hydrolyzed back to its acid form, and be conjugated for excretion.

-

Substrate for Acyltransferases: As a CoA thioester, it could theoretically serve as an acyl donor in reactions catalyzed by acyltransferases. This could lead to the acylation of proteins, lipids, or other small molecules, a process that could have toxicological implications if it modifies the function of critical cellular components.

Data Presentation

As this molecule is not characterized, no quantitative data exists. A research plan would aim to populate tables like the one below.

| Enzyme Class | Hypothesized Role | Potential Substrates/Products | Key Parameters to Measure |

| Cytochrome P450s | Furan ring oxidation | Parent Furan -> Reactive Intermediate | Vmax, Km, Product ID |

| Hydrolases | Ring opening | Reactive Intermediate -> Ring-Opened Metabolite | Specific activity |

| Dehydrogenases | Oxidation to acid | Aldehyde -> Carboxylic Acid | NAD+/NADH ratio dependence |

| Acyl-CoA Synthetases | CoA activation | Carboxylic Acid -> CoA Thioester | ATP-dependence, Km for acid and CoA |

| Acyl-CoA Dehydrogenases | Catabolic breakdown | This compound -> ? | Product identification, cofactor needs |

Experimental Protocols to Elucidate Function

Validating the existence and function of this compound requires a multi-faceted experimental approach.

Identification and Quantification in Biological Samples

-

Objective: To determine if this compound is formed in vivo or in vitro following exposure to a relevant furan-containing precursor.

-

Methodology:

-

Synthesis of Standard: Chemically synthesize and purify this compound to serve as an analytical standard.

-

Incubation: Incubate a potential furan precursor with liver microsomes (for Phase I metabolism) or primary hepatocytes (for complete metabolism).

-

Extraction: Extract metabolites from the incubation mixture using a suitable solvent system (e.g., solid-phase extraction or liquid-liquid extraction).

-

LC-MS/MS Analysis: Analyze the extract using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). Develop a multiple reaction monitoring (MRM) method based on the fragmentation pattern of the synthetic standard for sensitive and specific detection and quantification.

-

Identification of Biosynthetic Enzymes

-

Objective: To identify the specific enzyme(s) responsible for converting (4,5-dihydro-5-oxofuran-2-yl)-acetic acid to its CoA ester.

-

Methodology:

-

Candidate Enzyme Screening: Perform in vitro assays using a panel of recombinant acyl-CoA synthetases with (4,5-dihydro-5-oxofuran-2-yl)-acetic acid, ATP, and Coenzyme A as substrates.

-

Activity Assay: Monitor the formation of this compound over time using LC-MS/MS.

-

Kinetic Analysis: For active enzymes, perform substrate saturation experiments to determine kinetic parameters (Km, Vmax, kcat).

-

Confirmation in Cell Lysates: Use fractionated cell lysates (e.g., mitochondrial vs. cytosolic) to determine the subcellular localization of the enzymatic activity.

-

Experimental Workflow Visualization

Caption: General experimental workflow for characterizing a novel metabolite.

Conclusion

While this compound remains a hypothetical metabolite, its structure provides a compelling basis for investigation. It represents a potential nexus between xenobiotic metabolism and central cellular pathways. The research framework outlined in this guide, combining analytical chemistry, enzymology, and metabolic analysis, provides a clear roadmap for future studies. Elucidating the metabolic pathway and function of such molecules is critical for a comprehensive understanding of the biological fate of furan-containing compounds and for the development of safer drugs and chemicals.

References

The Elusive 5-oxo-furan-2-acetyl-CoA: A Predictive Chemical Profile for Researchers

A comprehensive analysis of the predicted chemical properties, potential reactivity, and spectroscopic characteristics of 5-oxo-furan-2-acetyl-CoA, a novel compound of interest for drug development and biochemical research. This guide synthesizes information from related furanone and acetyl-CoA structures to build a predictive profile, offering a foundational resource for its potential synthesis and investigation.

Predicted Physicochemical Properties

The properties of this compound are anticipated to be a composite of its furanone ring and the large, polar acetyl-CoA component. The furanone moiety, a five-membered heterocyclic ring containing an oxygen atom and a ketone group, is known for its reactivity and diverse biological activities. Acetyl-CoA is a central molecule in metabolism, primarily tasked with delivering the acetyl group to the citric acid cycle for energy production.[1]

A summary of predicted and known properties for related compounds is presented in Table 1.

| Property | 2-Acetylfuran[2][3][4] | 2-Acetyl-5-methylfuran[5][6][7][8][9] | Acetyl-CoA[1] | Predicted this compound |

| Molecular Formula | C6H6O2 | C7H8O2 | C23H38N7O17P3S | C27H38N7O19P3S |

| Molecular Weight ( g/mol ) | 110.11 | 124.14 | 809.57 | ~893.6 |

| Appearance | Low melting solid | Yellow-orange liquid | White powder | Likely a water-soluble solid |

| Melting Point (°C) | 30 | Not available | Not available | Not available |

| Boiling Point (°C) | 168-169 | 100 (at 33 hPa) | Not available | Decomposes |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in water | Predicted to be water-soluble |

| Reactivity | Susceptible to nucleophilic attack at the carbonyl carbon and electrophilic substitution on the furan (B31954) ring. | Similar to 2-acetylfuran, with the methyl group potentially influencing reactivity. | The thioester bond is high-energy and readily cleaved. The acetyl group is a key electrophile. | The furanone ring is expected to be reactive towards nucleophiles. The thioester linkage remains a key reactive site. |

Hypothetical Synthesis and Experimental Protocols

The synthesis of this compound would likely involve the coupling of a suitably activated 5-oxo-furan-2-carboxylic acid derivative with coenzyme A. This could potentially be achieved through enzymatic or chemical synthesis routes.

Potential Synthetic Workflow

Caption: A potential multi-step chemical synthesis pathway for this compound.

Experimental Protocol: Synthesis of a Furanone Precursor

A plausible precursor, a 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid, can be synthesized via a Wittig reaction.[10]

-

Wittig Reagent Preparation: Prepare t-butoxycarbonylmethylenetriphenylphosphorane from the corresponding phosphonium (B103445) salt and a suitable base.

-

Wittig Reaction: React the prepared phosphorane with a cyclic anhydride (B1165640) (e.g., maleic anhydride) in an appropriate solvent. This reaction is often stereoselective.[10]

-

Isomerization (if necessary): If the desired isomer is not the major product, isomerization can be achieved under specific conditions to yield a separable mixture.[10]

-

Ester Hydrolysis: The resulting t-butyl ester is then hydrolyzed using an acid to yield the 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid without isomerizing the double bond.[10]

Predicted Reactivity and Biological Role

The chemical reactivity of this compound is expected to be dominated by two key features: the electrophilic nature of the furanone ring and the high-energy thioester bond of the acetyl-CoA moiety.

-

Furanone Ring Reactivity: The furan ring, particularly when oxidized to a reactive intermediate like an epoxide or a cis-enedione, can react with cellular nucleophiles such as proteins and DNA.[11] This reactivity is a known mechanism of toxicity for some furan-containing compounds.[11]

-

Thioester Reactivity: The acetyl-CoA thioester bond is a critical hub in metabolism, enabling the transfer of the acetyl group to various acceptor molecules.[1] This is fundamental to processes like the citric acid cycle and fatty acid biosynthesis.[1][12]

Potential Biological Signaling Pathway

Given its structure, this compound could potentially act as a novel metabolic intermediate or a modulator of enzymatic activity. Its interaction with cellular machinery would depend on the recognition of both the furanone head and the CoA tail.

Caption: A simplified diagram illustrating the potential interaction of this compound with a target enzyme, leading to a cellular response.

Predicted Spectroscopic Data

Predicting the exact spectroscopic data for a novel compound is challenging. However, based on the known spectra of related compounds, the following characteristics can be anticipated.

| Spectroscopic Technique | Predicted Data for this compound |

| ¹H NMR | Expect signals corresponding to the protons on the furanone ring, the acetyl methyl group, and the various protons of the coenzyme A moiety. The chemical shifts of the furanone protons would be influenced by the electron-withdrawing ketone group. |

| ¹³C NMR | Characteristic signals for the carbonyl carbons of the furanone and the acetyl group are expected. The carbons of the furanone ring will also have distinct chemical shifts. For example, in 2-acetylfuran, the carbonyl carbon appears around 186.63 ppm, and the furan ring carbons are observed between 112 and 153 ppm.[4] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of this compound would be expected. Fragmentation patterns would likely involve the cleavage of the thioester bond and fragmentation of the furanone ring and the coenzyme A tail. |

Conclusion

While this compound remains a molecule of theoretical interest, this predictive guide provides a solid foundation for its future investigation. By understanding the chemical properties of its constituent parts, researchers can design rational synthetic routes, anticipate its reactivity, and develop analytical methods for its characterization. The potential for this molecule to interact with biological systems in novel ways makes it a compelling target for further research in drug discovery and chemical biology.

References

- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 2. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 3. 2-acetyl-furan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Acetyl-5-methylfuran - Wikipedia [en.wikipedia.org]

- 6. 2-Acetyl-5-methylfuran (CAS 1193-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Acetyl-5-methylfuran [webbook.nist.gov]

- 9. 2-Acetyl-5-methylfuran [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enigmatic Formation of 5-Oxo-furan-2-acetyl-CoA: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The formation of 5-oxo-furan-2-acetyl-CoA, a molecule of potential interest in metabolic studies and drug development, is not well-documented in current scientific literature. This technical guide addresses this knowledge gap by proposing a plausible biosynthetic pathway based on established principles of xenobiotic metabolism and enzymology. This document provides a comprehensive overview of the hypothetical formation of this compound, including detailed descriptions of potential enzymatic steps, illustrative experimental protocols, and structured data presentation to facilitate further research in this area.

Introduction

Furan-containing compounds are prevalent in various natural and synthetic products, and their metabolism is of significant interest due to the potential for bioactivation to reactive intermediates. While the biotransformation of simple furans has been studied, the specific pathway leading to this compound has not been elucidated. This guide puts forth a hypothetical pathway, acknowledging the current absence of direct evidence, to stimulate and guide future research into the metabolism of acetylated furan (B31954) derivatives.

Proposed Biosynthetic Pathway for this compound

The formation of this compound is postulated to proceed from the precursor molecule, 2-acetylfuran (B1664036), through a series of enzymatic reactions. 2-Acetylfuran is a known compound found in some foods and is used as a chemical intermediate.[1][2][3] The proposed pathway involves two key transformations: the oxidation of the furan ring and the activation of the acetyl group to its coenzyme A (CoA) thioester.

Step 1: Oxidation of 2-Acetylfuran to 5-Hydroxy-2-acetylfuran

The initial step is the oxidation of the furan ring of 2-acetylfuran. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are well-known for their role in the metabolism of xenobiotics, including the oxidation of furan rings to form reactive intermediates.[4][5][6] The oxidation could result in the formation of a 5-hydroxy derivative.

Step 2: Tautomerization to 5-Oxo-furan-2-acetylidene

The resulting 5-hydroxy-2-acetylfuran is expected to be unstable and may undergo spontaneous tautomerization to the more stable keto form, 5-oxo-furan-2-acetylidene. This type of keto-enol tautomerism is a common phenomenon in heterocyclic chemistry.

Step 3: Conversion to 5-Oxo-furan-2-acetic acid

The acetylidene group would then be converted to a carboxylic acid. This could occur through hydrolysis or further oxidation.

Step 4: Activation to this compound

The final step involves the activation of the newly formed carboxylic acid group of 5-oxo-furan-2-acetic acid to its corresponding CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase (or ligase), which utilizes ATP to adenylate the carboxyl group, followed by the transfer of the acyl group to coenzyme A.[7][8][9][10] While specific CoA ligases for furan-based carboxylic acids are not well-characterized, the existence of aryl-CoA ligases suggests that such an enzyme could exist.[7]

Below is a DOT script for a Graphviz diagram illustrating this proposed pathway.

Data Presentation

As there is no direct experimental data for the formation of this compound, the following tables present illustrative quantitative data based on known enzymatic reactions involving similar substrates. These are intended to provide a framework for future experimental design.

Table 1: Hypothetical Kinetic Parameters for the Oxidation of 2-Acetylfuran

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Rat Liver Microsomes | 2-Acetylfuran | 50 | 2.5 |

| Human Liver Microsomes | 2-Acetylfuran | 75 | 1.8 |

Table 2: Hypothetical Kinetic Parameters for an Acyl-CoA Synthetase

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) |

| Putative this compound Synthetase | 5-Oxo-furan-2-acetic acid | 150 | 0.5 |

| ATP | 200 | ||

| Coenzyme A | 100 |

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for key experiments that could be conducted to investigate the proposed pathway.

Protocol for Investigating the Oxidation of 2-Acetylfuran

Objective: To determine if 2-acetylfuran is oxidized by liver microsomes to form hydroxylated metabolites.

Materials:

-

Rat or human liver microsomes

-

2-Acetylfuran

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

Procedure:

-

Prepare a reaction mixture containing liver microsomes (0.5 mg/mL), NADPH regenerating system, and potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 2-acetylfuran (final concentration 100 µM).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to identify and quantify potential metabolites.

Protocol for Assaying Acyl-CoA Synthetase Activity

Objective: To detect and characterize the enzymatic activity that converts 5-oxo-furan-2-acetic acid to its CoA ester.

Materials:

-

Purified or partially purified candidate acyl-CoA synthetase

-

5-Oxo-furan-2-acetic acid (synthesized chemically)

-

Coenzyme A (CoA)

-

ATP

-

MgCl2

-

Tris-HCl buffer (pH 8.0)

-

DTNB (Ellman's reagent) for a colorimetric assay or an HPLC system for direct product detection

Procedure (Colorimetric Assay):

-

Prepare a reaction mixture containing the enzyme, 5-oxo-furan-2-acetic acid, ATP, and MgCl2 in Tris-HCl buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding CoA.

-

Incubate at 37°C for a set time (e.g., 10 minutes).

-

Stop the reaction and measure the consumption of the free thiol group of CoA using DTNB, which forms a colored product that can be measured spectrophotometrically at 412 nm.

Below is a DOT script for a Graphviz diagram illustrating a potential experimental workflow.

Conclusion

The formation of this compound represents an intriguing yet uncharacterized metabolic pathway. This technical guide provides a scientifically grounded, hypothetical framework to inspire and direct future research. The proposed pathway, involving cytochrome P450-mediated oxidation and subsequent acyl-CoA synthetase activity, offers a logical starting point for investigation. The provided illustrative data and experimental protocols are intended to serve as a practical resource for researchers aiming to unravel the metabolism of acetylated furan compounds. Further studies are imperative to validate this proposed pathway and to understand the potential physiological or toxicological significance of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. acs.org [acs.org]

- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aryl Coenzyme A Ligases, a Subfamily of the Adenylate-Forming Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CoA Ligases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]

- 9. Xenobiotic-CoA ligases: kinetic and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 5-oxo-furan-2-acetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and characterization of the novel compound 5-oxo-furan-2-acetyl-CoA. Due to the absence of established literature for this specific molecule, a plausible synthetic pathway is proposed, beginning with the synthesis of a 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid precursor, followed by its ligation to Coenzyme A (CoA). Both chemical and enzymatic approaches for the final ligation step are presented to offer flexibility. Comprehensive protocols for purification and characterization using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are also detailed.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of secondary metabolites. The furanone scaffold is present in a variety of biologically active natural products. The synthesis of this compound, a molecule combining these two moieties, is of interest for its potential as a novel biochemical probe or as a precursor for the biosynthesis of new bioactive compounds. These protocols provide a foundational methodology for its synthesis and characterization. Given the potential instability of furanone-containing compounds, careful handling and execution of these protocols are recommended.[1][2][3]

Proposed Synthesis Pathway

A two-stage synthesis is proposed for this compound. The initial stage involves the synthesis of 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid. The second stage is the activation of this carboxylic acid and its subsequent ligation to Coenzyme A.

Experimental Protocols

Stage 1: Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acid

This protocol is adapted from the synthesis of similar enol-lactones.[4][5]

Materials:

-

Succinic anhydride

-

t-Butoxycarbonylmethylenetriphenylphosphorane

-

Anhydrous toluene

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

-

Wittig Reaction: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve succinic anhydride (1.0 eq) and t-butoxycarbonylmethylenetriphenylphosphorane (1.1 eq) in anhydrous toluene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield t-butyl 5-oxo-2,5-dihydrofuran-2-ylideneacetate.

-

Deprotection: Dissolve the purified t-butyl ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

-

Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid.

Stage 2: Synthesis of this compound

Two alternative methods are provided for the ligation of the synthesized carboxylic acid to Coenzyme A.

This method involves the activation of the carboxylic acid using a mixed anhydride approach.[6]

Materials:

-

5-Oxo-2,5-dihydrofuran-2-ylideneacetic acid

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triethylamine (B128534) (TEA)

-

Ethyl chloroformate

-

Coenzyme A lithium salt

-

Aqueous sodium bicarbonate solution (degassed)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C and add triethylamine (1.1 eq).

-

Slowly add ethyl chloroformate (1.1 eq) and stir the mixture at 0°C for 1 hour to form the mixed anhydride.

-

In a separate flask, dissolve Coenzyme A lithium salt (0.8 eq) in cold, degassed aqueous sodium bicarbonate solution.

-

Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C with vigorous stirring.

-

Allow the reaction to proceed for 2-4 hours at 0°C.

-

Monitor the reaction by HPLC.

-

Upon completion, purify the product immediately by solid-phase extraction or preparative HPLC.

This method utilizes an acyl-CoA ligase to catalyze the formation of the thioester bond.[7][8][9][10] A commercially available or recombinantly expressed broad-specificity acyl-CoA ligase is required.

Materials:

-

5-Oxo-2,5-dihydrofuran-2-ylideneacetic acid

-

Coenzyme A lithium salt

-

Adenosine (B11128) triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Acyl-CoA ligase

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid (e.g., 1 mM), Coenzyme A (1.5 mM), ATP (2.5 mM), and MgCl₂ (5 mM).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C).

-

Initiate the reaction by adding the acyl-CoA ligase.

-

Incubate the reaction for 1-3 hours, monitoring the formation of the product by HPLC.

-

Terminate the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation of the enzyme.

-

Centrifuge to remove precipitated protein.

-

Purify the supernatant containing this compound by solid-phase extraction or preparative HPLC.

Purification and Characterization

Purification by Solid-Phase Extraction (SPE)

Materials:

-

C18 SPE cartridge

-

Methanol

-

Water

-

Aqueous ammonium (B1175870) acetate

Procedure:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the crude reaction mixture (acidified to pH ~3-4) onto the cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% methanol in water) to remove salts and unreacted CoA.

-

Elute the this compound with a higher concentration of organic solvent (e.g., 50-80% methanol in water or aqueous ammonium acetate).

-

Lyophilize the collected fractions to obtain the purified product.

Characterization Workflow

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 260 nm (for the adenine (B156593) moiety of CoA).

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Molecular Ion: [M+H]⁺. The exact mass will depend on the precise structure of the furanone precursor.

-

Tandem MS (MS/MS): Fragmentation of the parent ion should yield characteristic fragments of Coenzyme A, such as the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ¹³C NMR in D₂O or a deuterated buffer.

-

Expected Signals:

-

Characteristic signals for the furanone ring protons.

-

Signals corresponding to the acetyl group.

-

Distinctive signals from the pantetheine (B1680023) and adenosine moieties of Coenzyme A.

-

Data Presentation

Table 1: Expected Analytical Data for this compound

| Parameter | Expected Value/Observation |

| HPLC Retention Time | Dependent on the specific HPLC conditions, but should be a single major peak. |

| UV-Vis λmax | ~260 nm (due to the adenine ring of CoA) |

| Molecular Formula | C₂₇H₃₈N₇O₁₉P₃S (assuming 5-oxo-2,5-dihydrofuran-2-ylideneacetyl-CoA) |

| Calculated Exact Mass | 909.1000 g/mol (for the assumed structure) |

| Observed [M+H]⁺ | ~910.1078 |

| Key ¹H NMR Signals (in D₂O) | Signals for furanone protons, acetyl protons, and characteristic CoA signals (e.g., adenine H-2 and H-8, anomeric proton of ribose). |

Safety Precautions

-

Standard laboratory safety practices should be followed, including the use of personal protective equipment (lab coat, gloves, and safety glasses).

-

Handle all chemicals in a well-ventilated fume hood.

-

Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

-

The stability of the final product is unknown; it is recommended to store it at -80°C under an inert atmosphere and use it promptly after synthesis.

References

- 1. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. mdpi.com [mdpi.com]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Adapting an acyl CoA ligase from Metallosphaera sedula for lactam formation by structure-guided protein engineering [frontiersin.org]

- 10. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Extraction and Quantification of 5-oxo-furan-2-acetyl-CoA from Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a multitude of cellular metabolic pathways, including fatty acid metabolism, energy generation, and the biosynthesis of complex lipids.[1] Their quantification is essential for understanding metabolic regulation in both healthy and diseased states. Furan (B31954) fatty acids (FuFAs) are a class of lipids containing a furan ring, recognized for their potent antioxidant and anti-inflammatory properties.[2] The intersection of these two molecular classes, in the form of furan-containing acyl-CoAs like the hypothetical 5-oxo-furan-2-acetyl-CoA, represents a novel area of metabolic research.

The analysis of acyl-CoAs is challenging due to their chemical instability in aqueous solutions and generally low cellular abundance.[3] This document provides a detailed protocol for the extraction of short-chain acyl-CoAs, adapted for the specific extraction of this compound from cultured mammalian cells, intended for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As no specific protocol for this compound exists in the literature, this protocol is a synthesis of established methods for short-chain acyl-CoAs and furan fatty acids.

Experimental Protocol

This protocol is designed for the extraction of this compound from either adherent or suspension cell cultures.

1. Materials and Reagents

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Acetonitrile (B52724) (LC-MS grade), pre-chilled to -20°C

-

Water (LC-MS grade)

-

Internal Standard (IS): A stable isotope-labeled acyl-CoA of similar chain length, such as [¹³C₂]acetyl-CoA, is recommended.[4][5]

-

Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

-

Cell scraper (for adherent cells)

-

Centrifuge capable of 15,000 x g at 4°C

-

Vacuum concentrator or nitrogen evaporator

2. Procedure

2.1. Cell Harvesting and Metabolic Quenching

Rapidly quenching metabolic activity is critical to prevent the degradation of acyl-CoAs.

For Adherent Cells:

-

Aspirate the culture medium from the flask or plate.

-

Immediately wash the cell monolayer twice with ice-cold PBS.

-

Aspirate the final PBS wash completely.

-

Add 1 mL of pre-chilled (-80°C) methanol directly to the plate.

-

Use a cell scraper to scrape the cells into the cold methanol.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

For Suspension Cells:

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Aspirate the supernatant and rapidly wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

-

After the final wash, aspirate all PBS and resuspend the cell pellet in 1 mL of pre-chilled (-80°C) methanol.

2.2. Extraction

This procedure utilizes a mixed organic-aqueous solvent system to efficiently extract a broad range of acyl-CoA species.[6][7]

-

To the 1 mL methanol lysate from the previous step, add the internal standard.

-

Add 1 mL of pre-chilled (-20°C) acetonitrile and 0.5 mL of cold LC-MS grade water to achieve a final solvent ratio of Methanol:Acetonitrile:Water (2:2:1, v/v/v).

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on ice for 30 minutes to allow for complete extraction and protein precipitation.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

2.3. Sample Processing

-

Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[1]

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat to prevent degradation of the target analyte.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), as it aids in the stability of acyl-CoAs.[1]

-

Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any remaining insoluble material.

-

Transfer the clear supernatant to an LC-MS vial for analysis.

Data Presentation

Quantitative data obtained from LC-MS/MS analysis should be summarized for clear comparison. The following table provides a template for presenting such data.

| Sample Group | Treatment | n | This compound (pmol/10⁶ cells) Mean ± SD | p-value vs. Control |

| Control | Vehicle | 6 | 1.2 ± 0.3 | - |

| Treatment A | Compound X (10 µM) | 6 | 3.8 ± 0.7 | <0.01 |

| Treatment B | Compound Y (5 µM) | 6 | 0.5 ± 0.1 | <0.05 |

| Knockdown | shRNA vs. Target Gene | 6 | 0.2 ± 0.05 | <0.001 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound.

Hypothetical Metabolic Pathway

Caption: Hypothetical pathway for the formation and metabolism of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-oxo-furan-2-acetyl-CoA is a putative metabolite that may play a role in pathways involving furan-containing xenobiotics or endogenous molecules. The furan (B31954) ring is present in numerous drugs, industrial chemicals, and food contaminants, and its metabolism can lead to the formation of reactive intermediates.[1] The analysis of acyl-Coenzyme A (acyl-CoA) thioesters is crucial for understanding cellular metabolism and the bioactivation of various compounds. This application note provides a detailed protocol for the sensitive and specific quantification of this compound and related metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are adapted from established protocols for short-chain acyl-CoAs and furan derivatives.[2][3][4][5][6]

Proposed Metabolic Pathway

The formation of this compound is hypothesized to occur through the metabolism of furan-containing compounds, such as furan-2-carboxylic acid. This proposed pathway involves the activation of the carboxylic acid to its corresponding acyl-CoA thioester, followed by oxidation of the furan ring. Understanding this pathway is critical for assessing the toxicological implications of exposure to furan derivatives.

Figure 1: Proposed metabolic pathway for the formation of this compound.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices

This protocol is optimized for the extraction of short-chain acyl-CoAs from cell cultures or tissue homogenates.

Materials:

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA)

-

Internal Standard (IS) solution (e.g., [¹³C₃]-propionyl-CoA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Homogenizer (for tissue samples)

-

Centrifuge, refrigerated

Procedure:

-

For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For tissue samples, weigh approximately 20-50 mg of frozen tissue.

-

Add 500 µL of ice-cold extraction solvent (10% TCA or 5% SSA) containing the internal standard to the cell pellet or tissue sample.

-

For tissue samples, homogenize thoroughly on ice.

-

Vortex the samples vigorously for 1 minute.

-

Incubate on ice for 15 minutes to allow for protein precipitation.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

The supernatant is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

-

Mobile Phase B: 10 mM ammonium acetate in methanol

-

Gradient:

-

0-2 min: 2% B

-

2-10 min: 2-98% B

-

10-12 min: 98% B

-

12.1-15 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The following are proposed MRM transitions for the target analytes. These should be optimized by direct infusion of standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ | To be determined | To be determined |

| Furan-2-acetyl-CoA | [M+H]⁺ | To be determined | To be determined |

| Acetyl-CoA | 810.1 | 303.1 | 35 |

| Propionyl-CoA | 824.1 | 317.1 | 35 |

| [¹³C₃]-Propionyl-CoA (IS) | 827.1 | 320.1 | 35 |

Note: The precursor and product ions for this compound and furan-2-acetyl-CoA need to be determined empirically using authentic standards.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Figure 2: Experimental workflow for LC-MS/MS analysis.

Data Presentation

The following table presents representative quantitative data for the target analytes and related metabolites in a hypothetical cell culture experiment. This data is for illustrative purposes and actual concentrations will vary depending on the experimental conditions.

| Analyte | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change |

| This compound | Not Detected | 15.2 ± 2.1 | - |

| Furan-2-acetyl-CoA | Not Detected | 5.8 ± 0.9 | - |

| Acetyl-CoA | 150.5 ± 12.3 | 135.2 ± 10.8 | 0.90 |

| Propionyl-CoA | 25.1 ± 3.5 | 22.8 ± 2.9 | 0.91 |

Data are presented as mean ± standard deviation (n=3). "Treated" refers to cells exposed to a furan-containing precursor.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and related metabolites. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed metabolic pathway, offer a valuable resource for researchers investigating the metabolism and potential toxicity of furan-containing compounds. The methods described are sensitive, specific, and can be adapted to various biological matrices. Further validation with authentic standards is necessary to establish a robust quantitative assay for this novel metabolite.

References

- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyworld.com [spectroscopyworld.com]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. agilent.com [agilent.com]

- 5. jfda-online.com [jfda-online.com]

- 6. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Detecting 5-oxo-furan-2-acetyl-CoA in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection and quantification of acyl-Coenzyme A (acyl-CoA) species are critical for understanding cellular metabolism and the effects of xenobiotics. This document provides a comprehensive guide for the detection of a putative metabolite, 5-oxo-furan-2-acetyl-CoA, in biological samples. While this specific molecule is not extensively described in current literature, its structure suggests a potential role in the metabolism of furan-containing compounds, which are common in thermally processed foods and some pharmaceuticals. These application notes offer a robust framework for researchers to investigate the existence and biological relevance of this and other novel short-chain acyl-CoAs. We present a hypothetical metabolic pathway for its formation, a detailed protocol for its extraction and detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and reference data for other known acyl-CoAs.

A Hypothetical Metabolic Pathway for this compound Formation

The metabolism of furan (B31954) and its derivatives, such as 2-methylfuran (B129897), is known to be initiated by cytochrome P450 enzymes, particularly CYP2E1.[1][2][3] This bioactivation leads to the formation of highly reactive α,β-unsaturated dicarbonyls. For instance, 2-methylfuran is metabolized to 3-acetylacrolein (AcA).[1][2] By analogy, it is plausible that 2-acetylfuran (B1664036), a related compound, undergoes a similar bioactivation.

We propose a hypothetical pathway where 2-acetylfuran is first oxidized by CYP450 enzymes. This could lead to the formation of a reactive intermediate, which may undergo further oxidation and enzymatic processing, potentially leading to a substrate that can be activated by a CoA ligase to form this compound. This proposed pathway provides a basis for investigating the metabolic fate of 2-acetylfuran and the potential formation of novel acyl-CoA thioesters.

Caption: Hypothetical metabolic pathway for the formation of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of short-chain acyl-CoAs in biological samples and provide a robust starting point for the detection of this compound.[4][5][6][7]

Sample Preparation from Cultured Cells

-

Cell Culture and Harvesting: Grow cells to approximately 90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Metabolism Quenching and Extraction: Add 2 mL of ice-cold methanol (B129727) to the culture plate and incubate at -80°C for 15 minutes to quench metabolic activity. Scrape the cell lysate and transfer it to a centrifuge tube.

-

Internal Standard Spiking: Add an appropriate internal standard. For novel acyl-CoA discovery, a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) can be used.

-

Protein Precipitation and Phase Separation: Add 1 mL of ice-cold acetonitrile (B52724), vortex thoroughly, and centrifuge at 15,000 x g for 10 minutes at 4°C.[7]

-

Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge again to pellet any remaining insoluble material.[7]

-

Sample Transfer: Transfer 100 µL of the final supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Tissue

-

Tissue Collection: Immediately after excision, flash-freeze the tissue sample in liquid nitrogen to halt metabolic activity. Store at -80°C until processing.

-

Homogenization: Weigh the frozen tissue (~50 mg) and homogenize in a suitable ice-cold extraction buffer (e.g., 2-propanol and 50 mM KH2PO4, pH 7.2) containing an internal standard.[4]

-

Lipid Removal: Perform a liquid-liquid extraction with petroleum ether to remove nonpolar lipids. Centrifuge to separate the phases and discard the upper organic layer. Repeat this wash step twice.[4]

-

Protein Precipitation: Add a saturated solution of (NH4)2SO4 followed by a 2:1 mixture of methanol:chloroform. Vortex and incubate at room temperature for 20 minutes, then centrifuge at high speed (e.g., 21,000 x g) for 2 minutes.[4]

-

Drying and Reconstitution: Transfer the supernatant containing the acyl-CoAs to a new tube and dry under nitrogen gas. Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions (e.g., 10% acetonitrile in 15 mM NH4OH).[4]

LC-MS/MS Analysis

The following are suggested starting parameters for an LC-MS/MS method. Optimization will be necessary for the specific instrumentation used and for the target analyte.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 3.0 x 100 mm) is suitable for separating acyl-CoAs.[4]